molecular formula C18H20Br2N2O2S B2673579 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 865591-44-2

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B2673579
CAS No.: 865591-44-2
M. Wt: 488.24
InChI Key: OROPLCYUPHELRL-UHFFFAOYSA-N
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Description

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dibromophenylsulfonyl group and a 3,4-dimethylphenyl group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 2,4-dibromophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(3,4-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated derivatives.

Scientific Research Applications

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperazine ring and dimethylphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-Dichlorophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-((2,4-Difluorophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine
  • 1-((2,4-Dimethylphenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine

Uniqueness

Compared to its analogs, 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine exhibits unique properties due to the presence of bromine atoms. These bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(2,4-dibromophenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2N2O2S/c1-13-3-5-16(11-14(13)2)21-7-9-22(10-8-21)25(23,24)18-6-4-15(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROPLCYUPHELRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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